3-(2-Methylphenoxy)-3-oxopropanoic acid
Overview
Description
3-(2-Methylphenoxy)-3-oxopropanoic acid, also known as MPPA, is a chemical compound that has been widely used in scientific research for its various applications. This compound has been synthesized through different methods and has been found to have a significant impact on biochemical and physiological processes.
Mechanism of Action
3-(2-Methylphenoxy)-3-oxopropanoic acid inhibits the activity of ACAT by binding to the active site of the enzyme. This binding prevents the formation of cholesterol esters, which are crucial for the formation of lipoproteins. The inhibition of ACAT by 3-(2-Methylphenoxy)-3-oxopropanoic acid leads to a decrease in the formation of lipoproteins, which results in a decrease in the accumulation of cholesterol in the body.
Biochemical and Physiological Effects:
3-(2-Methylphenoxy)-3-oxopropanoic acid has been found to have various biochemical and physiological effects. It has been found to decrease the levels of total cholesterol, LDL-cholesterol, and triglycerides in the blood. It has also been found to increase the levels of HDL-cholesterol, which is known as the "good" cholesterol. 3-(2-Methylphenoxy)-3-oxopropanoic acid has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
3-(2-Methylphenoxy)-3-oxopropanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized, and its activity can be easily measured. However, there are also limitations to its use in lab experiments. 3-(2-Methylphenoxy)-3-oxopropanoic acid has low solubility in water, which makes it difficult to administer in vivo. It also has low bioavailability, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the use of 3-(2-Methylphenoxy)-3-oxopropanoic acid in scientific research. One potential direction is the development of 3-(2-Methylphenoxy)-3-oxopropanoic acid derivatives that have improved solubility and bioavailability. Another direction is the exploration of 3-(2-Methylphenoxy)-3-oxopropanoic acid's potential therapeutic applications in the treatment of other diseases, such as diabetes and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Methylphenoxy)-3-oxopropanoic acid and its potential side effects.
Conclusion:
In conclusion, 3-(2-Methylphenoxy)-3-oxopropanoic acid is a chemical compound that has been widely used in scientific research for its various applications. Its ability to inhibit the activity of ACAT has potential therapeutic applications in the treatment of cardiovascular diseases, such as atherosclerosis. While there are limitations to its use in lab experiments, there are also several future directions for its use in scientific research. Further studies are needed to fully understand the potential of 3-(2-Methylphenoxy)-3-oxopropanoic acid as a therapeutic agent.
Scientific Research Applications
3-(2-Methylphenoxy)-3-oxopropanoic acid has been used in various scientific research studies due to its ability to inhibit the activity of the enzyme, acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cholesterol metabolism, and its inhibition by 3-(2-Methylphenoxy)-3-oxopropanoic acid has been found to have potential therapeutic applications in the treatment of cardiovascular diseases, such as atherosclerosis. 3-(2-Methylphenoxy)-3-oxopropanoic acid has also been used in studies related to cancer, as it has been found to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
3-(2-methylphenoxy)-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7-4-2-3-5-8(7)14-10(13)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSHIDWVHGCQCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593790 | |
Record name | 3-(2-Methylphenoxy)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenoxy)-3-oxopropanoic acid | |
CAS RN |
53439-79-5 | |
Record name | 3-(2-Methylphenoxy)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.